molecular formula C19H13N3O2 B3025256 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 299406-03-4

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B3025256
CAS RN: 299406-03-4
M. Wt: 315.3 g/mol
InChI Key: MFCIBMPTHZCBFX-UHFFFAOYSA-N
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Description

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C19H13N3O2 . It is used for proteomics research .


Synthesis Analysis

The synthesis of this compound and its structural analogues has been reported in scientific literature . For example, one method involves the silica-mediated direct amidation reaction between ethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate and primary amines .


Molecular Structure Analysis

The molecular structure of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is represented by the SMILES notation: C1=CC=C(C=C1)C2=CC(NC3=CC(NN23)C(=O)O)C4=CC=CC=C4 . This notation provides a way to describe the structure of a chemical compound in a linear format.

Scientific Research Applications

Adenine Mimetic for Protein Binding

The possibility of using 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid as an adenine mimetic is of particular interest. Researchers explore its potential to bind to the ATP-binding sites of proteins, similar to adenine. This property could have implications in drug discovery and protein–ligand interactions .

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-19(24)16-12-18-20-15(13-7-3-1-4-8-13)11-17(22(18)21-16)14-9-5-2-6-10-14/h1-12H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCIBMPTHZCBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354404
Record name 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS RN

5646-98-0
Record name 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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